1-[3-(4-Bromo-2-chlorophenoxy)propyl]piperazine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-Bromo-2-chlorophenoxy)propyl]piperazine;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Bromo-2-chlorophenoxy)propyl]piperazine;hydrochloride typically involves the reaction of 1-(3-chlorophenyl)piperazine hydrochloride with 3-chlorobromopropane in the presence of tetrabutylammonium bromide and potassium carbonate in acetonitrile under microwave irradiation . The reaction is followed by treatment with hydrogen chloride in 1,4-dioxane and acetone to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Bromo-2-chlorophenoxy)propyl]piperazine;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the aromatic ring.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted piperazine derivatives.
Scientific Research Applications
1-[3-(4-Bromo-2-chlorophenoxy)propyl]piperazine;hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other piperazine derivatives.
Medicine: Explored for its potential use in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(4-Bromo-2-chlorophenoxy)propyl]piperazine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are not well-characterized in the literature.
Comparison with Similar Compounds
Similar Compounds
1-[3-(2-Bromo-4-chlorophenoxy)propyl]-4-methylpiperidine: A similar compound with a different substitution pattern on the piperazine ring.
1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine: Another related compound with an ethyl group on the piperazine ring.
Uniqueness
1-[3-(4-Bromo-2-chlorophenoxy)propyl]piperazine;hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other piperazine derivatives
Properties
IUPAC Name |
1-[3-(4-bromo-2-chlorophenoxy)propyl]piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrClN2O.ClH/c14-11-2-3-13(12(15)10-11)18-9-1-6-17-7-4-16-5-8-17;/h2-3,10,16H,1,4-9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZFYZOKAYCJSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCOC2=C(C=C(C=C2)Br)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrCl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.